(±)14(15)-EpEDE methyl ester
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Overview
Description
(±)14(15)-EpEDE is an EpEDE formed from 8,11,14-eicosatrienoic acid, also known as dihomo-γ-linolenic acid (DGLA; Item No. 90230). (±)14(15)-EpEDE methyl ester is an analog of (±)14(15)-EpEDE with greater lipid solubility than the free base. The methyl ester may be more amenable for the formulation of fatty acid-containing diets and dietary supplements.
Scientific Research Applications
Biofuel Production and Combustion
Waste Cooking Oil Methyl Esters (WCOME) as Biofuel : Kathirvel et al. (2016) explored the use of WCOME as a viable alternative fuel in compression ignition engines due to its low cost, non-toxicity, biodegradability, and renewable nature. The study emphasized WCOME's potential to minimize net greenhouse gas emissions and its compatibility with diesel engines, highlighting the importance of transesterification methods in influencing the physiochemical properties of the produced methyl esters (Kathirvel, Layek, & Muthuraman, 2016).
Chemical Kinetic Modeling in Biodiesel Combustion : Lai et al. (2011) focused on the development of chemical kinetic mechanisms for biodiesel, to aid in the creation of clean and efficient combustors using alternative fuels. The study involved the use of surrogate molecules to model the primary characteristics of biodiesel combustion, highlighting the role of the ester group in fatty acid alkyl esters that comprise biodiesel (Lai, Lin, & Violi, 2011).
Material Synthesis and Industrial Applications
Xylan Derivatives : Petzold-Welcke et al. (2014) discussed the chemical modification of xylan into biopolymer ethers and esters, leading to specific properties based on functional groups and substitution patterns. This research highlighted the potential of xylan esters in forming nanoparticles for drug delivery applications and proposed a range of applications including paper strength additives and antimicrobial agents (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Selective Epoxidation of Vegetable Oils and Derivatives : Danov et al. (2017) reviewed the recent progress in selective epoxidation of vegetable oils and their derivatives, focusing on the production of epoxidized fatty acid compounds due to their environmentally friendly, biodegradable, renewable, and non-toxic nature. The study underlined the potential of these compounds in substituting epoxidized vegetable oils (EVOs) in various industrial applications (Danov, Kazantsev, Esipovich, Belousov, Rogozhin, & Kanakov, 2017).
Safety and Health Evaluations
- Safety Evaluation of Methyl Esters in Cosmetics : Johnson et al. (2016) conducted a safety assessment of methyl glucose polyethers and esters used in cosmetics, functioning as skin/hair conditioning agents, surfactants, or viscosity increasing agents. The study concluded these ingredients are safe in cosmetic formulations under current use levels and practices (Johnson, Heldreth, Bergfeld, Belsito, Hill, Klaassen, Liebler, Marks, Shank, Slaga, Snyder, Andersen, 2016).
Properties
Molecular Formula |
C21H36O3 |
---|---|
Molecular Weight |
336.5 |
InChI |
InChI=1S/C21H36O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7,11,14,19-20H,3-4,6,8-10,12-13,15-18H2,1-2H3/b7-5-,14-11-/t19-,20+/m1/s1 |
InChI Key |
FZUFCVATWQINBH-PYQKRGIJSA-N |
SMILES |
CCCCC[C@@H]1[C@@H](O1)C/C=CC/C=CCCCCCCC(OC)=O |
Synonyms |
(±)14,15-Epoxyeicosadienoic Acid methyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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